N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide
Description
This compound, with the molecular formula C₂₁H₂₆N₂O₅S (calculated from structural data in and ), is an ethanediamide derivative featuring a furan-2-yl group, a 4-methylbenzenesulfonyl moiety, and a 2-methylpropyl substituent. Its synthesis likely involves multi-step reactions, including sulfonylation and amidation, as inferred from analogous synthetic routes in .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-13(2)11-20-18(22)19(23)21-12-17(16-5-4-10-26-16)27(24,25)15-8-6-14(3)7-9-15/h4-10,13,17H,11-12H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSSEMWIBMBZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC(C)C)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide is a synthetic compound characterized by its unique structural features, including a furan ring, a sulfonamide group, and an ethyl chain linked to a propyl amine. The molecular formula for this compound is C16H22N2O3S. Although the specific biological activities of this compound have not been extensively studied, its structural components suggest potential pharmacological properties.
Structural Features
The compound's structure plays a crucial role in its biological activity. The presence of the furan moiety is significant due to its involvement in various biological processes. Sulfonamide groups are known for their ability to interact with enzymes and receptors, which can lead to various therapeutic effects.
| Structural Feature | Description |
|---|---|
| Furan Ring | Imparts unique chemical properties and potential reactivity. |
| Sulfonamide Group | May enhance biological activity through enzyme interactions. |
| Ethyl Chain | Provides structural stability and influences solubility. |
Biological Activity Studies
Research on compounds with similar structures has indicated potential biological activities:
- Antimicrobial Activity : Compounds containing furan rings often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anti-inflammatory Effects : Sulfonamide groups are known to possess anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes like tyrosinase, which is involved in melanin production. For example, derivatives of furan-chalcone have shown significant inhibitory activity against tyrosinase, indicating that this compound could exhibit similar properties.
Case Studies and Research Findings
Recent studies on related compounds provide insights into the potential biological activities of this compound:
- A study on furan derivatives demonstrated significant anti-tyrosinase activity with IC50 values in the low micromolar range, suggesting that similar compounds may also inhibit this enzyme effectively .
- Another research highlighted that furan-based compounds could act as non-peptidomimetic inhibitors against viral proteases, showcasing their potential in antiviral applications .
Comparison with Similar Compounds
Structural Analog 1: BB87375 (N'-[2-(Furan-2-yl)-2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide)
Key Differences :
- Substitution : Replaces the 4-methylbenzenesulfonyl group with a 4-(4-methoxyphenyl)piperazine moiety.
- Molecular Weight : C₂₃H₃₂N₄O₄ (428.52 g/mol) vs. the target compound’s ~422.51 g/mol.
Structural Analog 2: N~1~-[2-(4-Chlorobenzenesulfonyl)-2-(Furan-2-yl)ethyl]-N~2~-(2-Methylpropyl)ethanediamide
Key Differences :
- Sulfonyl Substituent : 4-Chlorobenzenesulfonyl instead of 4-methylbenzenesulfonyl .
Ranitidine-Related Compounds ()
Ranitidine derivatives share a furan-2-yl backbone but differ in substituents:
- Ranitidine Complex Nitroacetamide : Contains a 2-nitroacetamide group instead of ethanediamide. This nitro group confers redox activity, influencing metabolic stability .
- Ranitidine Diamine Hemifumarate : Lacks the sulfonyl group entirely, replacing it with a thioether and hemifumarate salt, which affects solubility and ionizability .
Ethanediamide Backbone Variants ()
Examples include N-cyclopentyl-N'-propan-2-yl-ethanediamide , which lacks the sulfonyl and furan groups. These simpler analogs exhibit reduced steric hindrance and lower molecular weights, favoring passive membrane diffusion but limiting target specificity .
Comparative Data Table
Research Findings and Implications
- Sulfonyl Group Impact : The 4-methylbenzenesulfonyl group in the target compound contributes to moderate hydrophobicity (logP ~2.5–3.0), as inferred from analogs in . Replacement with a 4-chlorobenzenesulfonyl group increases electronegativity but may reduce metabolic stability due to higher susceptibility to glutathione conjugation .
- Furan vs. Piperazine : Piperazine-containing analogs (e.g., BB87375) exhibit improved aqueous solubility (e.g., ~10 mg/mL vs. ~2 mg/mL for the target compound) but lower blood-brain barrier penetration due to increased polarity .
- Ethanediamide vs. Nitroacetamide : The ethanediamide backbone in the target compound provides dual hydrogen-bonding sites, enhancing interactions with polar residues in enzyme active sites compared to the nitroacetamide group in ranitidine derivatives .
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